molecular formula C12H26Cl2N2O5 B7814490 cis-2-Amino-cyclopentanecarboxylic acid hydrochloride hemihydrate

cis-2-Amino-cyclopentanecarboxylic acid hydrochloride hemihydrate

Cat. No.: B7814490
M. Wt: 349.25 g/mol
InChI Key: XAVWJWKIXZQILW-HALBYODASA-N
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Description

cis-2-Amino-cyclopentanecarboxylic acid hydrochloride hemihydrate: is a chemical compound with the molecular formula C6H11NO2·HCl·0.5H2O. It is a hydrochloride salt of cis-2-amino-cyclopentanecarboxylic acid, which is a cyclic amino acid. This compound is used in various scientific research applications, including peptide synthesis and as a building block in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the cyclization of amino acids followed by hydrochloric acid treatment.

  • Industrial Production Methods: Large-scale production typically involves optimizing reaction conditions to achieve high yield and purity, often using industrial reactors and purification techniques.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form various derivatives.

  • Reduction: Reduction reactions can be performed on the carboxylic acid group.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the amino group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents like lithium aluminum hydride are often used.

  • Substitution: Nucleophiles such as alkyl halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Amides, nitro compounds, etc.

  • Reduction Products: Alcohols, amines, etc.

  • Substitution Products: Alkylated derivatives.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis and peptide synthesis. Biology: Employed in the study of enzyme mechanisms and protein interactions. Medicine: Investigated for potential therapeutic applications, including drug design and development. Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The specific mechanism depends on the context of its application, but it generally involves binding to active sites or altering biochemical pathways.

Comparison with Similar Compounds

  • cis-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

  • trans-2-Amino-cyclopentanecarboxylic acid hydrochloride

  • cis-2-Amino-cyclohexanecarboxylic acid hydrochloride

Uniqueness: The cis configuration of the amino group in this compound distinguishes it from its trans isomer and other similar compounds, affecting its reactivity and biological activity.

Properties

IUPAC Name

(1R,2S)-2-aminocyclopentane-1-carboxylic acid;hydrate;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11NO2.2ClH.H2O/c2*7-5-3-1-2-4(5)6(8)9;;;/h2*4-5H,1-3,7H2,(H,8,9);2*1H;1H2/t2*4-,5+;;;/m11.../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAVWJWKIXZQILW-HALBYODASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)N)C(=O)O.C1CC(C(C1)N)C(=O)O.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](C1)N)C(=O)O.C1C[C@H]([C@H](C1)N)C(=O)O.O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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